molecular formula C7H13NO5S B3157315 3-(Morpholin-4-ylsulfonyl)propanoic acid CAS No. 848178-48-3

3-(Morpholin-4-ylsulfonyl)propanoic acid

Cat. No. B3157315
CAS RN: 848178-48-3
M. Wt: 223.25 g/mol
InChI Key: BXZBRLVPYVFGDN-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylsulfonyl)propanoic acid, also known as MSP, is an organic compound that has gained significance in various scientific fields due to its distinct properties. It has the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a propanoic acid molecule via a sulfonyl group . The SMILES string representation of the molecule is OC(CCS(=O)(N1CCOCC1)=O)=O .

Scientific Research Applications

Sorption Studies and Environmental Impact

Research into phenoxy herbicides, including compounds structurally related to 3-(Morpholin-4-ylsulfonyl)propanoic acid, has focused on their sorption to soil, organic matter, and minerals. These studies are crucial for understanding the environmental fate and mobility of such compounds. Soil organic matter and iron oxides have been identified as significant sorbents for phenoxy herbicides, suggesting that compounds like this compound could have similar interactions with environmental substrates (Werner, Garratt, & Pigott, 2012).

Antioxidant Activity Analysis

Analytical methods used in determining antioxidant activity are crucial for assessing the potential of compounds like this compound in various applications, including food engineering, medicine, and pharmacy. These methods can help in evaluating the compound's ability to scavenge free radicals and act as a potent antioxidant (Munteanu & Apetrei, 2021).

Morpholino Derivatives in Gene Function Studies

Morpholino oligos, including those related to this compound, have been utilized in inhibiting gene function across a range of model organisms, highlighting their application in genetic and developmental biology research. These studies demonstrate the compound's utility in probing gene function, underscoring the versatility of morpholine derivatives in scientific research (Heasman, 2002).

Pharmacological Attributes of Morpholine Derivatives

The pharmacological profile of morpholine derivatives, which includes compounds like this compound, has been extensively studied. These compounds exhibit a broad spectrum of pharmacological activities, making them subjects of interest in drug development and other therapeutic applications. The review on morpholine and pyrans derivatives illustrates the significance of these compounds in medicinal chemistry, suggesting that this compound may also possess noteworthy pharmacological properties (Asif & Imran, 2019).

Safety and Hazards

While specific safety and hazard information for 3-(Morpholin-4-ylsulfonyl)propanoic acid is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

3-morpholin-4-ylsulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c9-7(10)1-6-14(11,12)8-2-4-13-5-3-8/h1-6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZBRLVPYVFGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279048
Record name 3-(4-Morpholinylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848178-48-3
Record name 3-(4-Morpholinylsulfonyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848178-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Morpholinylsulfonyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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